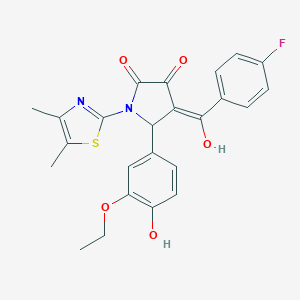

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as DMFO, is a synthetic compound that has gained significant attention in recent years. DMFO is a potent inhibitor of the enzyme HIF-prolyl hydroxylase (HIF-PH), which plays a key role in the regulation of cellular responses to hypoxia. Inhibition of HIF-PH by DMFO leads to the stabilization of the hypoxia-inducible factor (HIF) transcription factor, which in turn activates a range of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. DMFO has shown potential in the treatment of various diseases, including anemia, cancer, and ischemic disorders.

Mechanism of Action

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its pharmacological effects by inhibiting HIF-PH, which is an enzyme that plays a key role in the regulation of cellular responses to hypoxia. HIF-PH hydroxylates the HIF transcription factor, leading to its degradation via the ubiquitin-proteasome pathway. Inhibition of HIF-PH by 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one leads to the stabilization of HIF, which in turn activates a range of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Biochemical and Physiological Effects:

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects in various animal models and cell lines. These effects include increased erythropoietin production, increased vascular endothelial growth factor (VEGF) expression, increased glucose uptake, and increased mitochondrial biogenesis.

Advantages and Limitations for Lab Experiments

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments. It is a well-characterized compound with a high degree of purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has some limitations for use in laboratory experiments. It is a highly potent inhibitor of HIF-PH, which may lead to off-target effects and toxicity if used at high concentrations. In addition, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of novel 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one analogs with improved pharmacological properties, such as increased potency, improved solubility, and reduced toxicity. Another area of interest is the identification of new therapeutic applications for 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, such as in the treatment of neurodegenerative diseases or metabolic disorders. Finally, further research is needed to fully elucidate the molecular mechanisms underlying the pharmacological effects of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, which may lead to the development of more targeted and effective therapies.

Synthesis Methods

The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that starts with the reaction of 4,5-dimethyl-2-thiazolamine with ethyl 3-ethoxy-4-hydroxybenzoate in the presence of a base. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to form the key intermediate, which is subsequently cyclized using a Lewis acid catalyst to give 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in high yield and purity.

Scientific Research Applications

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential application in various fields of research. In the field of cancer research, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit tumor growth and angiogenesis by targeting HIF-PH. In addition, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising adjuvant therapy for cancer treatment.

In the field of ischemic disorders, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to promote angiogenesis and improve tissue perfusion in animal models of ischemic heart disease and peripheral artery disease. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve functional outcomes in animal models of stroke.

properties

Product Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |

|---|---|

Molecular Formula |

C24H21FN2O5S |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |

InChI |

InChI=1S/C24H21FN2O5S/c1-4-32-18-11-15(7-10-17(18)28)20-19(21(29)14-5-8-16(25)9-6-14)22(30)23(31)27(20)24-26-12(2)13(3)33-24/h5-11,20,28-29H,4H2,1-3H3/b21-19+ |

InChI Key |

PQNZZJKRFSEQAD-XUTLUUPISA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C)C)O |

SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C)C)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265262.png)

![4-{[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B265263.png)

![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265287.png)

![Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265289.png)

![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265291.png)

![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265292.png)

![1-(3,4-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265293.png)

![1-(4-Ethoxy-3-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265294.png)

![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265296.png)

![1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265300.png)

![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265302.png)

![Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265303.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265304.png)

![1-[4-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265305.png)